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molecular formula C19H23N3O3 B8341000 3-(3-Butyl-5-isopropyl-2,6-dioxo-1,2,3,6-tetrahydro-pyrimidin-4-yloxy)-5-methyl-benzonitrile

3-(3-Butyl-5-isopropyl-2,6-dioxo-1,2,3,6-tetrahydro-pyrimidin-4-yloxy)-5-methyl-benzonitrile

Cat. No. B8341000
M. Wt: 341.4 g/mol
InChI Key: RRFUMDDZOFXDTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08334295B2

Procedure details

Potassium carbonate (9.3 mg, 0.0067 mmol, 1.0 eq.) was added to 3-(5-isopropyl-2,6-dioxo-1,2,3,6-tetrahydro-pyrimidin-4-yloxy)-5-methyl-benzonitrile (103) (23 mg, 0.0.08 mmol, 1.2 eq.) in 1.0 mL DMF. The reaction mixture was stirred at room temperature for 10 minutes, and n-butyl iodide (7.6 μL, 0.0.067 mmol) was added. The reaction mixture was filtered and purified by reverse phase HPLC (MeCN/water) to give a white powder (3.8 mg, 17%). LC-MS shows 342.1 (M+1). 1H NMR (300 MHz, CDCl3): δ 8.37 (br, 1H), 7.28 (s, 1H), 7.08 (s, 1H), 6.98 (s, 1H), 3.42 (t, 2H), 2.71 (m, 1H), 2.42 (s, 3H), 1.60 (m, 2H), 1.28 (m, 2H), 1.17 (d, 6H), 0.88 (t, 3H).
Quantity
9.3 mg
Type
reactant
Reaction Step One
Name
3-(5-isopropyl-2,6-dioxo-1,2,3,6-tetrahydro-pyrimidin-4-yloxy)-5-methyl-benzonitrile
Quantity
23 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
7.6 μL
Type
reactant
Reaction Step Two
Yield
17%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[CH:7]([C:10]1[C:15](=[O:16])[NH:14][C:13](=[O:17])[NH:12][C:11]=1[O:18][C:19]1[CH:20]=[C:21]([CH:24]=[C:25]([CH3:27])[CH:26]=1)[C:22]#[N:23])([CH3:9])[CH3:8].[CH2:28](I)[CH2:29][CH2:30][CH3:31]>CN(C=O)C>[CH2:28]([N:12]1[C:11]([O:18][C:19]2[CH:20]=[C:21]([CH:24]=[C:25]([CH3:27])[CH:26]=2)[C:22]#[N:23])=[C:10]([CH:7]([CH3:9])[CH3:8])[C:15](=[O:16])[NH:14][C:13]1=[O:17])[CH2:29][CH2:30][CH3:31] |f:0.1.2|

Inputs

Step One
Name
Quantity
9.3 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
3-(5-isopropyl-2,6-dioxo-1,2,3,6-tetrahydro-pyrimidin-4-yloxy)-5-methyl-benzonitrile
Quantity
23 mg
Type
reactant
Smiles
C(C)(C)C1=C(NC(NC1=O)=O)OC=1C=C(C#N)C=C(C1)C
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
7.6 μL
Type
reactant
Smiles
C(CCC)I

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
purified by reverse phase HPLC (MeCN/water)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(CCC)N1C(NC(C(=C1OC=1C=C(C#N)C=C(C1)C)C(C)C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 mg
YIELD: PERCENTYIELD 17%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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